B1191669 D-JNKI-1

D-JNKI-1

Cat. No. B1191669
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-JNKI-1 is a cell permeable peptide that blocks the MAPK-JNK signal pathway. The EC50 is calculated as 2.31 μM.  in vitro: D-JNKI-1 is an efficient inhibitor of the action of all three JNK isoforms produced by linking the 20 amino acid terminal JNK-inhibitory sequence (JNK binding domain) of JIP1/IB1 to a 10 amino acid HIV-TAT transporter sequence. D-JNKI-1 effectively blocks apoptosis of insulin-secreting cells by inhibiting the MAPK-JNK signal pathway.  in vivo: D-JNKI-1 protects P3 mouse organ of Corti hair cells against neomycin ototoxicity.

Scientific Research Applications

  • Auditory Function Restoration : D-JNKI-1 has been found effective in restoring auditory function in animals exposed to sound trauma. It prevents hair cell death and hearing threshold shifts caused by sound trauma through the inhibition of the c-Jun N-terminal kinase (JNK)-mediated mitochondrial cell death pathway (Wang et al., 2007).

  • Chronic Colitis Treatment : In a study on chronic colitis induced by dextran sulfate sodium in mice, D-JNKI-1 showed significant clinical attenuation of colitis. This suggests its potential as a therapeutic agent for inflammatory bowel diseases, possibly due to its effects on T-cell activation and migration (Kersting et al., 2013).

  • Neuroprotection in Cerebral Ischemia : D-JNKI-1 has demonstrated powerful neuroprotective effects in models of both mild and severe cerebral ischemia, with an extended therapeutic window. It prevents cell death induced by oxygen and glucose deprivation, suggesting its potential in treating ischemic neuronal death (Hirt et al., 2004).

  • Otoprotective Applications : The peptide D-JNKI-1 has been used as an otoprotective agent, particularly in preventing hair cell death and hearing loss due to acoustic trauma and ototoxin exposure. Its ability to block the MAPK–JNK signal pathway offers significant therapeutic value (Wang et al., 2003).

  • Pancreatic Islet Apoptosis Reduction : In a study on rat pancreatic islets, D-JNKI was shown to decrease JNK signalling during isolation and cytokine exposure, thereby protecting against apoptosis induced during islet preparation and IL-1β exposure. This indicates its potential in improving the viability of transplanted islets (Abdelli et al., 2007).

  • Neuropathic Pain Management : D-JNKI-1 has been shown to block mechanical allodynia after spinal nerve ligation, indicating its potential in managing neuropathic pain. This is particularly relevant given the involvement of JNK activation in primary sensory neurons and spinal astrocytes in neuropathic pain development (Zhuang et al., 2006).

  • Acute Acoustic Trauma Treatment : In clinical trials, intratympanic administration of a JNK ligand (AM-111, derived from D-JNKI-1) showed promising results in preventing hearing loss after acute acoustic trauma in humans (Suckfuell et al., 2007).

  • Cochlear Implantation Trauma : Treatment with D-JNKI-1 prevented the progression of hearing loss in a model of cochlear implantation trauma, suggesting its efficacy in preserving hearing function in such medical interventions (Eshraghi et al., 2006).

  • Myocardial Ischemia-Reperfusion Injury : D-JNKI-1 has been found to reduce myocardial ischemia-reperfusion injury and infarct size in vivo, highlighting its potential as a cardioprotective agent (Milano et al., 2007).

  • Cancer Pain and Tumor Growth : D-JNKI-1 was shown to attenuate both cancer pain hypersensitivity and tumor growth in a mouse skin cancer pain model, suggesting a novel approach for cancer pain management (Gao et al., 2009).

  • Visual System Plasticity : D-JNKI-1 was used to study neuronal plasticity in the visual system, particularly in the context of blindsight, indicating its utility in exploring neural reorganization after cortical ablation (Nuzzi et al., 2017).

  • Neuropathic Pain and Central Sensitization : D-JNKI-1's role in inhibiting MCP-1 production in spinal cord astrocytes contributes to its efficacy in reducing central sensitization and neuropathic pain (Gao et al., 2009).

  • Hemorrhage and Resuscitation : D-JNKI-1, administered after hemorrhage but before resuscitation, mitigates hepatic damage and inflammatory response, showing potential in treating the harmful consequences of hemorrhage/resuscitation (Relja et al., 2009).

properties

Product Name

D-JNKI-1

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.